molecular formula C13H18O4 B14270130 6-(4-Methoxyphenoxy)hexanoic acid CAS No. 132858-54-9

6-(4-Methoxyphenoxy)hexanoic acid

Cat. No.: B14270130
CAS No.: 132858-54-9
M. Wt: 238.28 g/mol
InChI Key: BKNNXPZCASTCIE-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenoxy)hexanoic acid is an organic compound with the molecular formula C13H18O4 and a molecular weight of 238.28 g/mol It is characterized by the presence of a hexanoic acid chain attached to a 4-methoxyphenoxy group

Preparation Methods

6-(4-Methoxyphenoxy)hexanoic acid can be synthesized via the Williamson ether synthesis approach. This method involves the reaction of 4-methoxyphenol with 6-bromohexanoic acid under optimized conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the ether bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

6-(4-Methoxyphenoxy)hexanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-Methoxyphenoxy)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenoxy)hexanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of chemical and biological processes .

Comparison with Similar Compounds

6-(4-Methoxyphenoxy)hexanoic acid can be compared to other similar compounds, such as:

Properties

CAS No.

132858-54-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

6-(4-methoxyphenoxy)hexanoic acid

InChI

InChI=1S/C13H18O4/c1-16-11-6-8-12(9-7-11)17-10-4-2-3-5-13(14)15/h6-9H,2-5,10H2,1H3,(H,14,15)

InChI Key

BKNNXPZCASTCIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCC(=O)O

Origin of Product

United States

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